N-(NAPHTHALEN-1-YL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Description
N-(NAPHTHALEN-1-YL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a naphthalene moiety, a phenoxyacetamido group, and a cyclopenta[b]thiophene core
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[(2-phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c29-23(16-31-18-10-2-1-3-11-18)28-26-24(20-13-7-15-22(20)32-26)25(30)27-21-14-6-9-17-8-4-5-12-19(17)21/h1-6,8-12,14H,7,13,15-16H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGCPGDXCNZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-1-YL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable dienophile under high-temperature conditions.
Introduction of the Phenoxyacetamido Group: This step involves the reaction of the cyclopenta[b]thiophene intermediate with phenoxyacetic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Attachment of the Naphthalene Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(NAPHTHALEN-1-YL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(NAPHTHALEN-1-YL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. Researchers may explore its activity against various biological targets, such as enzymes or receptors, to develop new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, making it valuable for applications in electronics or photonics.
Mechanism of Action
The mechanism by which N-(NAPHTHALEN-1-YL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE exerts its effects depends on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-(NAPHTHALEN-1-YL)-2-(2-METHOXYACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
- N-(NAPHTHALEN-1-YL)-2-(2-CHLOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Uniqueness
N-(NAPHTHALEN-1-YL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to the presence of the phenoxyacetamido group, which can impart distinct electronic and steric properties compared to other similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
